molecular formula C9H9ClN4OS B12915751 5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-44-5

5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12915751
CAS No.: 77961-44-5
M. Wt: 256.71 g/mol
InChI Key: DJNLJNZMLFEVTB-UHFFFAOYSA-N
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Description

5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiophene rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the thiophene ring: Starting with a chlorinated thiophene derivative.

    Amination: Introduction of the amino group to the thiophene ring.

    Pyrimidine ring formation: Cyclization reactions to form the pyrimidine ring.

    Final modifications: Functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could be used to modify the amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. Molecular targets could include kinases, proteases, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidine: Lacks the 4(1H)-one group.

    2-Amino-4-chloropyrimidine: Similar pyrimidine structure but different substituents.

    Thiophene derivatives: Various compounds with modifications on the thiophene ring.

Uniqueness

The unique combination of the pyrimidine and thiophene rings, along with the specific substituents, gives 5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one distinct chemical and biological properties that may not be present in similar compounds.

Properties

CAS No.

77961-44-5

Molecular Formula

C9H9ClN4OS

Molecular Weight

256.71 g/mol

IUPAC Name

5-amino-2-[(5-chlorothiophen-2-yl)methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9ClN4OS/c10-7-2-1-5(16-7)3-12-9-13-4-6(11)8(15)14-9/h1-2,4H,3,11H2,(H2,12,13,14,15)

InChI Key

DJNLJNZMLFEVTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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